Cefuroxime is a second-generation cephalosporin antibiotic. [, ] It is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. [] Cefuroxime is characterized by its enhanced stability against degradation by β-lactamases produced by Gram-negative bacteria, contributing to its broad antibacterial spectrum. [, ] This stability makes it a valuable tool in scientific research, particularly in studies focusing on bacterial resistance mechanisms. [] Cefuroxime is available in various forms, including Cefuroxime axetil, which is an orally administered prodrug form of Cefuroxime. [, ] Cefuroxime sodium is a form of the drug suitable for intravenous administration. []
Cefuroxime is synthesized from 7-aminocephalosporanic acid, a natural product derived from the fermentation of certain fungi. Its classification falls under the category of antibiotics, specifically cephalosporins. Cefuroxime can be found in various formulations, including cefuroxime axetil, which is an oral prodrug that enhances its bioavailability.
Cefuroxime can be synthesized through several methods, with one notable approach involving a four-step process starting from 7-aminocephalosporanic acid. The synthesis typically includes the following steps:
Cefuroxime's molecular formula is , and it features a beta-lactam ring structure characteristic of cephalosporins. The key components of its structure include:
Cefuroxime undergoes various chemical reactions that are crucial for its synthesis and activity:
Cefuroxime exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls:
Cefuroxime exhibits several important physical and chemical properties:
Cefuroxime finds extensive applications in both clinical settings and pharmaceutical formulations:
Cefuroxime, chemically designated as (6R,7R)-3-{[(aminocarbonyl)oxy]methyl}-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, belongs to the second-generation cephalosporin class of β-lactam antibiotics. Its molecular formula is C₁₆H₁₆N₄O₈S, with a molar mass of 424.38 g·mol⁻¹ [3] [4]. The core structure comprises a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. Key stereochemical features include:
Table 1: Atomic Coordinates of Key Functional Groups
| Position | Functional Group | Role in Bioactivity |
|---|---|---|
| C3 | Carbamoyloxymethyl | Enhances membrane penetration |
| C7 | (2Z)-Methoxyimino-2-(2-furyl)acetyl | β-Lactamase resistance; Broad-spectrum activity |
| β-Lactam ring | -CO-N- | Binds PBPs; Disrupts peptidoglycan synthesis |
Cefuroxime synthesis employs semi-synthetic routes starting from 7-aminocephalosporanic acid (7-ACA):
Systematic structural alterations reveal critical determinants of antibacterial efficacy:
Table 2: Impact of Structural Variations on Minimum Inhibitory Concentration (MIC)
| Modification Site | Structural Change | MIC vs. E. coli (Δ-fold) | MIC vs. S. aureus (Δ-fold) |
|---|---|---|---|
| C7 side chain | (2E)-methoxyimino | +64 | +16 |
| C3 substituent | Methyl | +128 | +32 |
| Core saturation | Dihydrocephalosporin | >256 | >256 |
Organic salts (e.g., pyridinium or imidazolium cations) enhance water solubility 8–200-fold compared to native cefuroxime at 37°C. However, lipophilic cations (e.g., hexadecylpyridinium) increase octanol-water partition coefficients (log P > 2), reducing antibacterial efficacy [1].
Prodrug engineering overcomes cefuroxime’s poor oral bioavailability (<5%):
Table 3: Physicochemical Properties of Cefuroxime Forms
| Parameter | Cefuroxime Acid | Cefuroxime Sodium | Cefuroxime Axetil |
|---|---|---|---|
| Solubility in water (37°C) | ~0.1 mg/mL | >300 mg/mL | 0.01 mg/mL |
| log P (octanol-water) | -1.2 | -1.5 | 0.6 |
| Bioavailability (oral) | <5% | N/A | 37–52% |
Structural studies confirm axetil exists as amorphous and crystalline polymorphs, impacting dissolution kinetics but not ultimate bioactivation [6] [8].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1